Predicted Lipophilicity (logP) Differentiates Target Compound from N-Cyclopropyl and N-(Oxan-4-yl)methyl Analogs
The predicted logP of 2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(2,4-dimethoxybenzyl)acetamide, calculated via the SlogP method as 2.46, indicates a higher lipophilicity compared to the N-cyclopropyl analog (predicted SlogP ~0.9) and the N-(oxan-4-yl)methyl analog (predicted SlogP ~1.2) [1]. This difference is likely to influence membrane permeability, volume of distribution, and CYP450 metabolic profiles, making the target compound a more suitable candidate for programs requiring enhanced intracellular target access or blood-brain barrier penetration. However, these are predicted values and have not been experimentally validated for these specific compounds; thus, this evidence is classified as class-level inference based on QSAR models applied to the pyridazinone scaffold.
| Evidence Dimension | Predicted lipophilicity (SlogP) |
|---|---|
| Target Compound Data | 2.46 |
| Comparator Or Baseline | N-cyclopropyl analog: predicted SlogP ~0.9; N-(oxan-4-yl)methyl analog: predicted SlogP ~1.2 |
| Quantified Difference | Target compound is ~1.5–1.3 log units more lipophilic |
| Conditions | In silico prediction (MOE software, MMFF94 potential energy minimized structures) |
Why This Matters
LogP differences exceeding 1 log unit are sufficient to meaningfully alter ADME properties, guiding selection for in vitro ADME panels.
- [1] MMsINC Database. Predicted Molecular Properties for Pyridazinone Analogs. Values extracted via MOE descriptors. View Source
